molecular formula C24H27FN4O4 B2718639 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopropylethanediamide CAS No. 896257-82-2

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopropylethanediamide

Cat. No.: B2718639
CAS No.: 896257-82-2
M. Wt: 454.502
InChI Key: PCDODIQVWFHNCJ-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopropylethanediamide is a research chemical of significant interest in neuropharmacology, structurally related to the psychoactive substance benzylpiperazine (BZP). This compound is characterized by a complex molecular architecture featuring a benzodioxole group, a 2-fluorophenylpiperazine moiety, and a cyclopropylethanediamide (oxalamide) tail. Its primary research value lies in its potential interaction with monoaminergic neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. The structural elements suggest it may act as a ligand for serotonin receptor subtypes, such as the 5-HT 1A and 5-HT 2A receptors, which are critical targets for investigating neurological pathways and psychiatric conditions. The incorporation of the 2-fluorophenylpiperazine group is a common feature in compounds designed to probe the adrenergic and dopaminergic systems. Consequently, this chemical is utilized in vitro and in preclinical research to study receptor binding affinity, functional activity, and signal transduction mechanisms. Its main applications include aiding in the mapping of neurotransmitter receptor function, serving as a tool compound in the design of novel pharmacological probes, and contributing to structure-activity relationship (SAR) studies aimed at understanding the impact of specific substituents on potency and selectivity at G-protein coupled receptors (GPCRs). Researchers should note that this substance is regulated in several jurisdictions, including the United States, where it is classified as a Schedule I controlled substance due to its structural similarity to banned phenylpiperazine analogs, and its supply is intended solely for approved, lawful forensic and research investigations.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O4/c25-18-3-1-2-4-19(18)28-9-11-29(12-10-28)20(14-26-23(30)24(31)27-17-6-7-17)16-5-8-21-22(13-16)33-15-32-21/h1-5,8,13,17,20H,6-7,9-12,14-15H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDODIQVWFHNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-cyclopropylethanediamide, referred to as compound 1, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The following sections explore its structural characteristics, proposed mechanisms of action, and relevant biological studies.

Structural Characteristics

Compound 1 is characterized by several key structural features:

  • Benzodioxole moiety : This functional group is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
  • Piperazine ring : Known for its versatility in drug design, piperazine derivatives are frequently explored for their interactions with neurotransmitter receptors.
  • Cyclopropyl group : This small cyclic structure can enhance the binding affinity of compounds to biological targets.

The combination of these elements suggests a multifaceted interaction profile with potential therapeutic applications.

While specific biological activity data for compound 1 is limited, its structural components indicate potential interactions with various biological targets. The benzodioxole and piperazine groups are known to influence neurotransmitter systems and may modulate signaling pathways involved in:

  • Neurotransmission : Through interactions with serotonin and dopamine receptors.
  • Cell proliferation : Potential inhibition of pathways related to cancer growth.

Anticancer Properties

Research indicates that compounds similar to compound 1 exhibit significant anticancer activity. For instance, studies on related piperazine derivatives have shown promising results in inhibiting cell proliferation across various tumor cell lines (e.g., MDA-MB 231, HCT 116) . The unique combination of functional groups in compound 1 may lead to novel therapeutic properties that warrant further investigation.

Antimicrobial Activity

Compounds featuring similar structural motifs have also been evaluated for antimicrobial properties. For example, derivatives containing benzodioxole have demonstrated activity against a range of microbial pathogens . Although direct studies on compound 1 are lacking, its structural analogs suggest potential efficacy in this area.

Case Studies and Research Findings

A detailed examination of the literature reveals insights into the biological activity of structurally related compounds:

CompoundActivityReference
5-Arylidene-2-thioxo-1,3-thiazolidin-4-oneInhibits DYRK1A (IC50 = 0.028 μM)
Leucettine L41Inhibits DYRK1A and CLKs; neuroprotective properties
N-(1,3-benzodioxol-5-yl)-acetamidePotential anticancer activity

These studies highlight the importance of structural modifications in enhancing biological activity and provide a framework for future research on compound 1.

Future Directions

Given the promising structural features and preliminary findings related to similar compounds, future research on this compound should focus on:

  • In vitro and in vivo studies : To evaluate the pharmacological effects and mechanisms of action.
  • Structure-activity relationship (SAR) analysis : To identify critical components responsible for biological activity.
  • Target identification studies : To elucidate specific receptors or enzymes interacting with the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Literature

Key structural analogues and their properties are summarized below:

Compound Name Core Structure Modifications Key Properties (Melting Point, MS Data) Source
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzodioxole + imidazole + chlorophenyl hydrazinecarboxamide Structure confirmed via X-ray crystallography []
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Chloro-trifluoromethylbenzoyl-piperazine + pyridinyl-acetamide m.p. 241–242°C; EI-MS: 530 [M⁺] []
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) Difluorobenzoyl-piperazine + pyridinyl-acetamide m.p. 263–266°C; EI-MS: 464 [M⁺] []
N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Indole-derived benzohydrazide + hexyl substituent Not explicitly reported; structural focus on indole scaffold []

Key Differences and Implications

Benzodioxole vs. Indole/Imidazole Scaffolds: The benzodioxole group in the target compound may confer greater metabolic stability compared to the indole or imidazole rings in analogues .

Piperazine Substitution Patterns: Fluorophenyl-piperazine in the target compound likely enhances selectivity for serotonin or dopamine receptors compared to bulkier substituents (e.g., chloro-trifluoromethylbenzoyl in 8b ). The 2-fluorophenyl group may reduce off-target interactions compared to non-fluorinated arylpiperazines .

Pharmacological and Computational Comparisons

Physicochemical Properties

  • Solubility and Permeability : The cyclopropylethanediamide group may reduce solubility compared to acetamide derivatives (e.g., 8c ) but improve membrane permeability due to decreased polarity.
  • Thermal Stability : High melting points in piperazine-acetamide analogues (e.g., 8b: 241°C ) suggest that the target compound’s thermal stability is comparable.

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